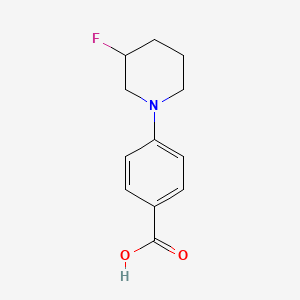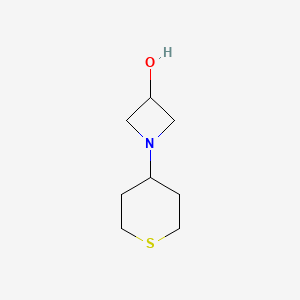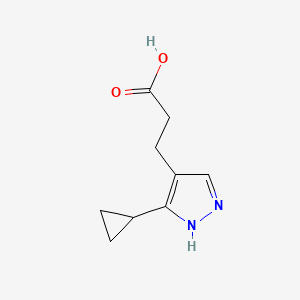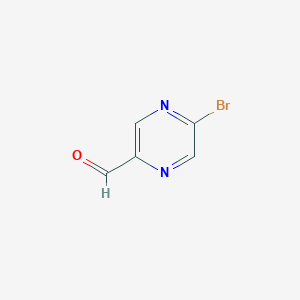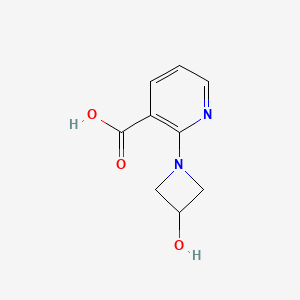![molecular formula C9H9F3N2O2 B1472490 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1780407-08-0](/img/structure/B1472490.png)
3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Übersicht
Beschreibung
The compound “3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid” is a derivative of pyridinecarboxylic acid . It shares similar properties with other pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes the compound , has been extensively studied. The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, has been studied .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been studied. For instance, the chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Wissenschaftliche Forschungsanwendungen
Agrochemicals
Trifluoromethylpyridines: (TFMPs), which include the compound , are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The introduction of the TFMP moiety has led to the development of more than 20 new agrochemicals with ISO common names . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives, offering enhanced protection against pests.
Pharmaceutical Industry
In the pharmaceutical sector, several drugs containing the TFMP group have been approved, and many more are undergoing clinical trials . The trifluoromethyl group can significantly alter a molecule’s solubility, lipophilicity, conformation, pKa, and membrane permeability, which can lead to improved drug potency and metabolic stability . This makes the compound a valuable intermediate in the synthesis of various pharmacologically active molecules.
Enzyme Inhibition
Compounds with a -CF3 group, such as our compound of interest, have shown improved potency toward enzyme inhibition. This is achieved by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions with the target protein, which is a crucial mechanism in the development of new inhibitors .
Synthesis of Amides
The compound is also relevant in the synthesis of N-trifluoromethyl amides from carboxylic acids. These amides are important in synthetic chemistry and life sciences due to their prevalence in various applications. The trifluoromethyl group enhances the physical and chemical properties of these molecules, making them particularly stable and useful as chemical building blocks .
Antifungal Agents
Derivatives of the compound, specifically those containing an active 3-trifluoromethyl-1H-pyrazole-4-carboxamide skeleton, have been designed to exhibit antifungal activity. By introducing active pyridine rings into the amino part of pyrazole carboxamide, new series of pyrazole carboxamide compounds have been synthesized for potential use as antifungal agents .
Vapor-Phase Reactions
The TFMP derivatives are also utilized in vapor-phase reactions due to their unique characteristics. These reactions are essential in the production of various materials and chemicals, where the TFMP derivatives can act as intermediates or catalysts .
Functional Materials
The incorporation of fluorine atoms into organic compounds has led to significant advances in the field of functional materials. The compound , with its trifluoromethyl group, contributes to the development of materials with unique properties, which are used in electronics, catalysis, and other applications .
Veterinary Products
Apart from human pharmaceuticals, TFMP derivatives are also used in the veterinary industry. They are part of the active ingredients in veterinary products, with two such products having been granted market approval. The compound’s unique properties make it suitable for treating various animal health issues .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)8-13-6(7(15)16)5-3-1-2-4-14(5)8/h1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSTYAFVMSNUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=C2C(F)(F)F)C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,6-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1472411.png)
![{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1472413.png)
![2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472415.png)
![3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472419.png)
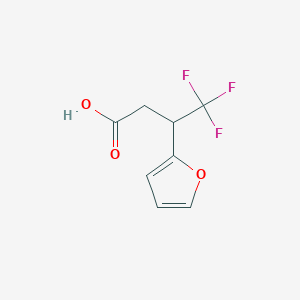
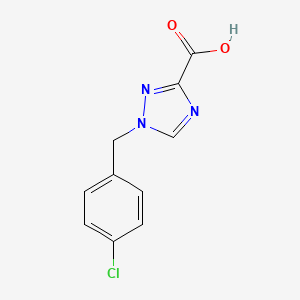
![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1472422.png)
